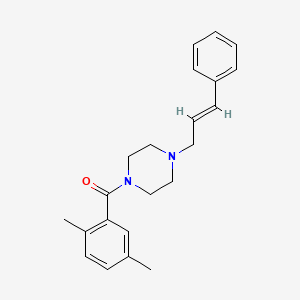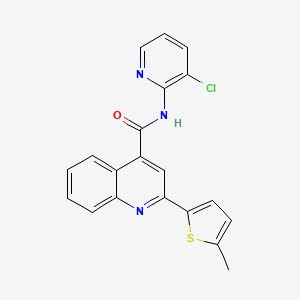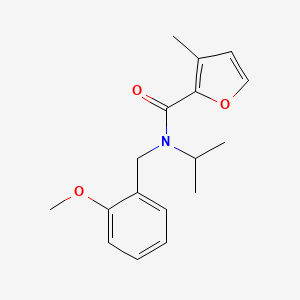![molecular formula C22H28N2O3 B5487466 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine, also known as MMCM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMCM is a morpholine-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine may exert its effects by inhibiting various enzymes and signaling pathways. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine inhibits the proliferation of cancer cells and induces apoptosis. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has also been shown to inhibit the production of inflammatory cytokines and chemokines. In vivo studies have shown that 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine exhibits anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity. However, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has several limitations as well. It is unstable in acidic and basic conditions, and it has a short half-life in vivo. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine also exhibits low solubility in water, which limits its use in aqueous systems.
Direcciones Futuras
There are several future directions for the research on 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine. One potential direction is the development of new derivatives of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine that exhibit improved stability and solubility. Another direction is the evaluation of the anti-cancer and anti-inflammatory effects of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine in vivo. Additionally, the potential applications of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine in material science and drug discovery should be further explored. Finally, the mechanism of action of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine should be further elucidated to fully understand its biological effects.
Conclusion:
In conclusion, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine is a morpholine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine exhibits potent biological activity, but it also has several limitations. Future research on 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine should focus on the development of new derivatives, evaluation of its effects in vivo, and further elucidation of its mechanism of action.
Métodos De Síntesis
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine can be synthesized using various methods, including the reaction of 2-naphthol with 1-methylpiperidine-4-carboxylic acid, followed by the reaction with morpholine and acetic anhydride. Another method involves the reaction of 2-naphthol with 1-methylpiperidine-4-carboxylic acid, followed by the reaction with morpholine and isobutyl chloroformate. The yield of 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine using these methods ranges from 40% to 70%.
Aplicaciones Científicas De Investigación
2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In drug discovery, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been used as a lead compound to develop new drugs for various diseases. In material science, 2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine has been used as a precursor for the synthesis of various organic and inorganic compounds.
Propiedades
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(1-methylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-23-9-7-16(8-10-23)22(25)24-11-12-27-21(15-24)19-4-3-18-14-20(26-2)6-5-17(18)13-19/h3-6,13-14,16,21H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLYKQKHMPQDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)N2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)

![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![2-(1,3-benzothiazol-2-yl)-3-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5487426.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![5-[3,5-diiodo-2-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B5487463.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5487465.png)
![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)